p-Azidoacetophenone

Photoaffinity labeling Nitrene chemistry Cross-linking

p-Azidoacetophenone is a bifunctional para-acetyl aryl azide engineered for precise organic synthesis. Unlike generic phenyl azides, the para-acetyl group remains intact through CuAAC click reactions, enabling post-triazole functionalization via reduction, Grignard addition, or condensation. Its photolysis yields a non-cross-linking triplet nitrene, making it the definitive negative control in photoaffinity labeling studies to validate true nitrene insertion events. It also undergoes a unique metal-free DMF/POCl₃-mediated conversion to 2-aryl-1,3-oxazole-4-carbaldehydes. Patented for high-density photorecording media. Choose positional precision.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 20062-24-2
Cat. No. B014680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Azidoacetophenone
CAS20062-24-2
Synonyms4’-Azidoacetophenone;  1-(4-Azidophenyl)ethanone; 
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
InChIInChI=1S/C8H7N3O/c1-6(12)7-2-4-8(5-3-7)10-11-9/h2-5H,1H3
InChIKeyHYRIDYFBEXCCIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Azidoacetophenone (CAS 20062-24-2): A Core Aryl Azide Intermediate for Click Chemistry and Photoaffinity Labeling Applications


p-Azidoacetophenone (1-(4-azidophenyl)ethanone) is an aryl azide featuring a para-substituted acetophenone scaffold with an electrophilic azide group. This bifunctional compound is widely utilized in organic synthesis, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct 1,2,3-triazole-containing molecular architectures, and as a photoactivatable probe for covalent labeling of biomolecular targets. It is commercially available as a pale yellow to brown low-melting solid (melting point 39–40°C) with a molecular weight of 161.16 g/mol .

Why p-Azidoacetophenone Cannot Be Freely Substituted with Other Aryl Azides in Photoaffinity Labeling and Heterocyclic Synthesis


Aryl azides are a broad class of photoactivatable and dipolarophilic reagents; however, their electronic and steric properties diverge sharply based on the nature and position of substituents on the phenyl ring. In the context of photoaffinity labeling, p-azidoacetophenone undergoes photolysis to yield a singlet nitrene that predominantly partitions into a non-cross-linking triplet state or a didehydroazepine intermediate, rendering it ineffective for stable covalent adduct formation. In stark contrast, its tetrafluorinated analogue generates a long-lived singlet nitrene capable of efficient insertion into unactivated C–H bonds [1] [2]. Similarly, the para-acetyl group in p-azidoacetophenone confers a distinct reactivity profile in thermal rearrangements to oxazoles and in CuAAC-based triazole synthesis that is not replicated by meta- or ortho-regioisomers or by simpler phenyl azides. These functional and positional specificities demand precise compound selection rather than generic azide substitution.

Quantitative Head-to-Head Evidence: p-Azidoacetophenone vs. Closest Analogues


Photoaffinity Labeling Efficacy: p-Azidoacetophenone vs. Tetrafluoro-p-azidoacetophenone

In the seminal 2007 Biochemistry study by Cline et al., p-azidoacetophenone (1a) and its tetrafluoro analogue (1b) were directly compared under identical photolysis conditions. p-Azidoacetophenone failed to yield any cross-linked adducts with cyclohexane, whereas the tetrafluoro analogue 1b formed the corresponding insertion adduct 8b in 46% isolated yield. Furthermore, the singlet nitrene derived from 1a relaxes to the triplet state with a lifetime of only 1.1 ps, compared to 43 ns for 1b, and the singlet nitrene from 1b exhibits a lifetime of 172 ns in benzene, enabling efficient bimolecular trapping. The absolute rate constant for reaction of the didehydroazepine intermediate from 1a with water was determined to be 3.5 × 10⁴ M⁻¹ s⁻¹ [1] [2].

Photoaffinity labeling Nitrene chemistry Cross-linking

Singlet Nitrene Lifetime: p-Azidoacetophenone vs. p-Azidophenylalanine

The singlet nitrene derived from p-azidoacetophenone has a lifetime of approximately 1.1 ps before relaxing to the triplet state, as measured by ultrafast laser flash photolysis [1]. In contrast, p-azidophenylalanine, a widely used genetically encoded photo-cross-linking amino acid, generates a singlet nitrene with a lifetime of ~1 ns [2]. This three-orders-of-magnitude difference in lifetime directly impacts the ability of the nitrene to diffuse and encounter a reactive partner before intersystem crossing. The extremely short-lived singlet nitrene of p-azidoacetophenone precludes effective bimolecular cross-linking, whereas the longer-lived species from p-azidophenylalanine can achieve robust covalent adduct formation with proximal residues.

Photochemistry Singlet nitrene Cross-linking efficiency

Melting Point and Physical Form: p-Azidoacetophenone vs. 2-Azidoacetophenone

p-Azidoacetophenone (para-isomer) is a crystalline solid with a melting point of 39–40°C at ambient pressure . In contrast, its ortho-regioisomer, 2-azidoacetophenone (2-azido-1-phenyl-ethanone), is a liquid at room temperature with a reported melting point of 17°C . This 22°C difference in melting point translates to distinct storage and handling requirements: p-azidoacetophenone can be stored and weighed as a solid under standard laboratory conditions, whereas the ortho-isomer requires refrigeration or handling as a low-viscosity liquid. The solid form of p-azidoacetophenone also facilitates purification by recrystallization and improves long-term stability.

Physical property Handling Regioisomer comparison

Synthetic Yield in Laboratory-Scale Preparation

p-Azidoacetophenone can be synthesized from p-aminoacetophenone via diazotization followed by reaction with sodium azide. A reported optimized procedure using an ionic liquid-mediated diazotization achieves a 95% isolated yield . This high yield compares favorably to the typical range of 70–90% reported for many aryl azide syntheses [1], indicating that the para-acetyl substitution does not hinder azide installation and that the compound can be prepared efficiently and reproducibly in a standard research laboratory.

Synthesis Yield Diazotization

Thermal Rearrangement to 1,3-Oxazole-4-carbaldehydes

α-Azidoacetophenones, including p-azidoacetophenone, undergo a unique thermal rearrangement when treated with DMF/POCl₃ to yield 2-aryl-1,3-oxazole-4-carbaldehydes. This transformation proceeds via alkenyl azide and 2H-azirine intermediates and is not generally observed with simple phenyl azides or aliphatic azides [1]. The reaction is metal-free and one-pot, providing direct access to functionalized oxazole scaffolds that are valuable in medicinal chemistry. While quantitative yields for p-azidoacetophenone in this specific study are not fully disclosed in the abstract, the reaction is demonstrated to be general for a series of α-azidoacetophenones, underscoring a reactivity pathway unique to this subclass.

Heterocyclic synthesis Rearrangement Oxazole

Patent-Protected Photorecording Material Application

A patent filed by Dainippon Printing Co. Ltd. (JP) describes a photorecording material that employs p-azidoacetophenone as a photosensitive component. Upon exposure to light, the material undergoes a change to a light-shading state, enabling high-density optical recording with resistance to tampering [1]. While the patent does not provide quantitative performance metrics relative to other azides, it explicitly claims p-azidoacetophenone as a preferred azide compound, implying advantageous properties such as appropriate spectral sensitivity, thermal stability, or compatibility with the recording layer matrix.

Photorecording Patent Materials science

Where p-Azidoacetophenone Outperforms Alternatives: Specific Research and Industrial Scenarios


Synthesis of 1,2,3-Triazole Libraries via CuAAC Click Chemistry

p-Azidoacetophenone is an excellent azide partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to its high purity and reliable reactivity. The para-acetyl group remains intact during click reactions, allowing subsequent functionalization. This makes it a preferred building block for constructing diverse triazole-containing small molecule libraries for drug discovery. Unlike simple phenyl azides, the acetyl group provides a handle for further derivatization (e.g., reduction, Grignard addition, or condensation) .

Negative Control in Photoaffinity Labeling Experiments

Because p-azidoacetophenone photolysis does not lead to covalent cross-link formation (as shown in direct comparison with its tetrafluoro analogue), it serves as a critical negative control in photoaffinity labeling studies. Researchers can use it to validate that observed cross-linking in a target system is due to a genuine nitrene insertion event rather than non-specific binding or UV-induced artifacts [1].

Precursor to Functionalized Oxazoles via Metal-Free Thermal Rearrangement

p-Azidoacetophenone can be converted directly to 2-aryl-1,3-oxazole-4-carbaldehydes upon exposure to DMF/POCl₃. This metal-free, one-pot transformation provides a convenient entry to oxazole scaffolds that are prevalent in bioactive natural products and pharmaceuticals. This reactivity is unique to α-azido ketones and is not shared by simple aryl azides, offering a distinct synthetic advantage [2].

Photorecording and Optical Data Storage Materials

p-Azidoacetophenone is claimed in patents as a key photosensitive component in high-density photorecording media. Its photochemical response and compatibility with thin-film processing make it suitable for applications requiring light-induced changes in optical properties, such as write-once optical discs and security features [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-Azidoacetophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.